2,3-Dinonylphenyl cyanate
Description
Overview of Aryl Cyanate (B1221674) Ester Significance in Polymer Science and Engineering
Cyanate esters are critically important in polymer science for their ability to bridge the performance gap between conventional epoxy resins and high-temperature polyimides. They offer a superior balance of thermal stability, mechanical strength, and processing characteristics. mpg.de
Key properties and their significance include:
High Thermal Stability: Polycyanurate networks exhibit high glass transition temperatures (Tg), often exceeding 250°C, allowing them to maintain structural integrity and mechanical properties at elevated temperatures where many other polymers would fail. dakenchem.commpg.de
Excellent Dielectric Properties: These resins are characterized by a low dielectric constant and a low dissipation factor, which are crucial for applications in high-frequency electronics, such as printed circuit boards, radomes, and electronic packaging, as they minimize signal loss and ensure signal integrity. iccm-central.orgdakenchem.com
Low Moisture Absorption: Compared to many other thermosets like epoxies, cyanate esters absorb significantly less moisture. techlinkcenter.orgiccm-central.org This dimensional stability is vital for components used in humid environments or in space applications where outgassing is a major concern. iccm-central.org
Good Mechanical Properties: Cured cyanate esters demonstrate high strength and stiffness. dakenchem.com While inherently brittle, they can be effectively toughened by blending with thermoplastics or elastomers, expanding their use in structural composites. polymerinnovationblog.com
Processing Versatility: Cyanate ester monomers are often available as low-viscosity liquids or melt-processable solids, making them suitable for a variety of composite manufacturing techniques, including resin transfer molding (RTM) and prepreg lamination. polymerinnovationblog.com
These attributes make cyanate ester resins essential materials for the aerospace, defense, and microelectronics industries, where performance under extreme conditions is paramount. dakenchem.comacs.org
Historical Perspectives on Cyanate Ester Development and Research
The foundational chemistry of cyanate esters was first developed in the 1960s. mpg.de However, they began to gain significant commercial and academic interest in the late 1970s and early 1980s. Initially, bisphenol A (BPA) based dicyanates were commercialized and explored for use in high-performance circuit boards. polymerinnovationblog.com
Early research revealed that while these first-generation cyanate esters had high Tg, they were also very brittle and could have issues with hydrolytic stability when exposed to high humidity. polymerinnovationblog.com This led to extensive research throughout the 1980s and 1990s focused on two main areas:
Improving Toughness: Researchers developed blends with epoxy resins and thermoplastics like polyethersulfone and polyetherimide to enhance fracture toughness without significantly compromising thermal performance. polymerinnovationblog.com
Modifying Monomer Structure: New cyanate ester monomers were synthesized to improve specific properties. For example, the introduction of methyl groups near the cyanate group was found to reduce moisture absorption. polymerinnovationblog.com The development of liquid cyanate esters, such as those based on bisphenol F, improved processability. polymerinnovationblog.com
This period of intense research expanded the performance window of cyanate esters, qualifying them for demanding space and radome applications and cementing their role as a distinct and versatile class of thermosetting polymers.
Current Research Landscape and Academic Interest in Polycyanurate Networks
Current academic and industrial research on polycyanurate networks continues to be active, driven by the need for materials with ever-increasing performance for next-generation technologies. Key areas of interest include:
Bio-Based Monomers: There is a growing focus on synthesizing cyanate ester monomers from renewable resources, such as anethole (B165797) (found in anise and fennel), to create more sustainable high-performance polymers. dtic.mil
Nanocomposites: The incorporation of nanoparticles into the polycyanurate matrix is being explored to enhance mechanical, thermal, and electrical properties beyond what is achievable with the neat resin.
Hybrid Systems: Research into blends and co-curing cyanate esters with other polymers, like benzoxazines and epoxies, remains a vibrant field. acs.org These hybrid systems aim to create materials with tailored properties, such as improved toughness, better processability, or higher thermal stability, by combining the advantages of each component. acs.org
Structure-Property Relationships: Advanced characterization and modeling techniques are being used to gain a deeper understanding of how monomer structure, cure kinetics, and network formation influence final properties like moisture uptake and thermal expansion. nih.govacs.org This fundamental knowledge is crucial for the rational design of new materials for specific, highly demanding applications. nih.gov
Status of Research on 2,3-Dinonylphenyl cyanate
Following a comprehensive review of scientific literature and chemical databases, no specific research, synthesis methods, or characterization data for the compound This compound have been identified. The nonylphenyl functional group is known in polymer chemistry, often as a co-catalyst in cyanate ester curing, but the specific isomer this compound does not appear in published research. polymerinnovationblog.com
Therefore, the following sections provide data for common, well-characterized aryl cyanate esters to serve as representative examples of this class of compounds.
Representative Properties of Common Aryl Cyanate Esters
To provide context, the properties of two widely studied and commercially significant aryl cyanate ester monomers, Bisphenol A dicyanate (BADCy) and Bisphenol E dicyanate (LECy), are presented below. These values are indicative of the typical performance of this class of materials.
Table 1: Properties of Common Cyanate Ester Monomers
| Property | Bisphenol A dicyanate (BADCy) | Bisphenol E dicyanate (LECy) |
| CAS Number | 1156-51-0 cas.org | 47073-92-7 dakenchem.com |
| Chemical Formula | C₁₇H₁₄N₂O₂ cas.org | C₁₆H₁₂N₂O₂ |
| Molecular Weight | 278.31 g/mol | 264.28 g/mol |
| Melting Point | 77-80 °C cas.org | Liquid at room temp. or low melting solid |
| Appearance | White crystalline solid wikipedia.org | Colorless to light yellow liquid/solid |
Data sourced from multiple references. dakenchem.comcas.orgwikipedia.org
Table 2: Properties of Cured Polycyanurate Networks
The properties of the final thermoset network are highly dependent on the monomer structure and the degree of cure. The table below shows typical properties for fully cured networks of BADCy and LECy.
| Property | Polycyanurate from BADCy | Polycyanurate from LECy |
| Glass Transition Temp. (Tg) | ~260-290 °C polymerinnovationblog.com | ~240-270 °C |
| Dielectric Constant (1 MHz) | ~2.8 - 3.1 dakenchem.com | ~3.16 researchgate.net |
| Moisture Absorption (Equilibrium) | ~1.0 - 1.7% dakenchem.comiccm-central.org | ~1.0 - 1.5% |
| Thermal Stability (TGA, 5% wt. loss) | > 400 °C | > 400 °C dakenchem.com |
These values are representative and can vary based on cure conditions and measurement techniques. dakenchem.compolymerinnovationblog.comiccm-central.orgdakenchem.comresearchgate.net
Properties
CAS No. |
132773-65-0 |
|---|---|
Molecular Formula |
C25H41NO |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
[2,3-di(nonyl)phenyl] cyanate |
InChI |
InChI=1S/C25H41NO/c1-3-5-7-9-11-13-15-18-23-19-17-21-25(27-22-26)24(23)20-16-14-12-10-8-6-4-2/h17,19,21H,3-16,18,20H2,1-2H3 |
InChI Key |
VEPXHWMQSNHJEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC=C1)OC#N)CCCCCCCCC |
Origin of Product |
United States |
Reaction Mechanisms and Pathways of Aryl Cyanate Esters
Cyclotrimerization Mechanism to Polycyanurates
The defining reaction of 2,3-Dinonylphenyl cyanate (B1221674) is its thermally induced cyclotrimerization. In this process, three cyanate ester functional groups react to form a highly stable, six-membered aromatic heterocycle known as a 1,3,5-triazine (B166579) ring, or cyanurate ring. The repetition of this reaction throughout the bulk monomer generates a three-dimensional, covalently bonded polycyanurate network. The resulting polymer, poly(2,3-dinonylphenyl cyanurate), features these robust triazine rings as cross-linking points, with the bulky, hydrophobic dinonylphenyl groups extending from the network backbone.
The formation of the triazine ring from 2,3-Dinonylphenyl cyanate monomers is not a single-step event but a sequential process. The mechanism proceeds as follows:
Dimerization: The process begins with the reaction of two this compound molecules. The nucleophilic oxygen atom of one cyanate group attacks the electrophilic carbon atom of a second cyanate group. This leads to the formation of a cyclic dimer, which is a substituted 1,3,5-dioxazine or a related six-membered ring intermediate.
Trimer Formation: This reactive dimer intermediate subsequently reacts with a third this compound monomer. The ring of the dimer opens and incorporates the third monomer, rearranging to form the thermodynamically stable, aromatic 1,3,5-triazine ring.
This stepwise addition ensures the ordered construction of the network. The reaction is autocatalytic in nature, as the heat generated by the exothermic cyclotrimerization accelerates the polymerization of the remaining monomer.
While thermal energy is sufficient to initiate cyclotrimerization, the reaction is significantly catalyzed by the presence of active hydrogen species, most notably residual phenols. The uncatalyzed reaction has a high activation energy. The catalytic pathway involves the formation of an imidocarbonate intermediate.
Initiation: A nucleophile, such as the precursor phenol (B47542) (2,3-Dinonylphenol), attacks the electrophilic carbon of a this compound monomer. This reaction forms an aryl imidocarbonate adduct. This species is more nucleophilic and more reactive than the starting phenol.
2,3-Dinonylphenol + this compound → 1,3-bis(2,3-dinonylphenoxy)imidocarbonate
The purity of the this compound monomer is critical, as trace nucleophiles can profoundly impact the reaction kinetics and the final properties of the polycyanurate network.
Residual Phenols: As discussed, residual 2,3-Dinonylphenol from the monomer synthesis is the most common and influential impurity. At low concentrations (typically < 1%), it acts as a beneficial catalyst, promoting a consistent and complete cure. However, at higher concentrations, it can lead to the formation of an excess of imidocarbonate linkages, which may slightly reduce the thermal stability and cross-link density of the final network compared to a pure triazine network.
Water: Water acts as a nucleophile that leads to hydrolysis (discussed in 3.2.2), consuming monomer and disrupting polymerization.
Amines and Carboxylic Acids: Other nucleophilic contaminants, such as amines or carboxylic acids, can also react with the cyanate group. Amines form O-aryl isoureas, while carboxylic acids form mixed anhydrides. These reactions compete with the desired cyclotrimerization, potentially terminating chain growth and introducing structural defects into the polymer network, which can compromise its mechanical and thermal properties.
Table 1: Effect of Common Nucleophiles on the Polymerization of this compound
| Nucleophile | Intermediate/Product Formed with Cyanate Group | Primary Effect on Polymerization |
| 2,3-Dinonylphenol | Aryl Imidocarbonate | Catalyzes cyclotrimerization; lowers cure temperature. |
| Water (H₂O) | Unstable Carbamic Acid Intermediate → 2,3-Dinonylphenol + NH₃ + CO₂ | Monomer consumption; generation of volatiles (voids). |
| Primary/Secondary Amine | O-(2,3-dinonylphenyl)isourea | Chain termination; introduces network defects. |
| Carboxylic Acid | Mixed Carboxylic-Carbonic Anhydride | Competes with trimerization; can alter network structure. |
Side Reactions and Competing Pathways in Cyanate Ester Chemistry
Under certain conditions, particularly at elevated temperatures or in the presence of specific contaminants, the cyanate group of this compound can undergo reactions other than cyclotrimerization. These side reactions can affect the processing window and the ultimate performance of the resulting material.
The most significant isomerization reaction for a cyanate ester is its conversion to the corresponding isocyanate.
Cyanate-Isocyanate Rearrangement: At temperatures significantly above the standard curing range, the this compound monomer (-O-C≡N) can rearrange to form 2,3-Dinonylphenyl isocyanate (-N=C=O). This reaction is generally irreversible. The resulting isocyanate will not participate in the formation of triazine rings. Instead, it can undergo its own set of reactions, such as trimerizing to form thermally stable isocyanurate rings or reacting with residual phenols to form urethane (B1682113) linkages. The presence of these alternative structures within the polymer network disrupts the homogeneity of the polycyanurate and can alter its properties. The steric bulk of the ortho-nonyl group may influence the kinetics of this rearrangement compared to unhindered aryl cyanates.
The presence of water, even at trace levels, can initiate the hydrolysis of the cyanate ester group, a detrimental side reaction.
Initial Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the cyanate group on this compound.
Carbamic Acid Formation: This attack forms an unstable O-aryl carbamic acid intermediate.
Decomposition: This intermediate rapidly decomposes into two components: the original phenol (2,3-Dinonylphenol) and cyanic acid (HOCN).
Byproduct Generation: The regenerated phenol can then act as a catalyst for cyclotrimerization, as described previously. The cyanic acid is unstable and can either trimerize to form cyanuric acid or decompose further into ammonia (B1221849) (NH₃) and carbon dioxide (CO₂).
The consequences of hydrolysis are twofold: it consumes the reactive monomer, reducing the potential cross-link density, and it generates gaseous byproducts (CO₂, NH₃) that can become trapped within the curing polymer, leading to voids and defects that compromise mechanical integrity and dielectric performance.
Table 2: Summary of Key Side Reactions for this compound
| Reaction Type | Reactant(s) | Products | Consequence for Polycyanurate Network |
| Isomerization | This compound (at high temp.) | 2,3-Dinonylphenyl isocyanate | Formation of isocyanurate/urethane defects; loss of monomer for triazine formation. |
| Hydrolysis | This compound + Water (H₂O) | 2,3-Dinonylphenol + NH₃ + CO₂ | Monomer loss; generation of volatile byproducts causing voids; altered cure kinetics. |
Catalytic Effects on Cyanate Ester Reactivity
The polymerization of cyanate esters, such as this compound, typically proceeds via a cyclotrimerization reaction of the cyanate (-OCN) functional groups to form a highly cross-linked network of stable triazine rings. princeton.edu While this reaction can occur thermally at elevated temperatures, the addition of catalysts is common practice to accelerate the cure and reduce energy consumption. mdpi.comnih.gov
The polymerization of aryl cyanate esters is effectively catalyzed by various transition metal compounds, including complexes of cobalt, copper, manganese, iron, tin, and zinc. princeton.edu These are often introduced as metal naphthenates, acetylacetonates, or carboxylates. epo.org The catalytic activity stems from the ability of the transition metal ion to coordinate with the cyanate ester monomer, which increases the polarization of the -OCN group's triple bond, rendering it more susceptible to nucleophilic attack and subsequent cyclotrimerization. epo.org
Early models proposed that catalysis occurred through coordination of the metal ion to the nitrogen atom of the cyanate group (N-type coordination). epo.orgprinceton.edu However, later investigations using Fourier-transform infrared spectroscopy (FTIR) suggest that η-coordination is more probable. This involves the interaction of the metal ion's d-orbitals with the π-electrons of the cyanate group (η2-coordination), which may be supplemented by d-π* back-bonding from the metal to the ligand. epo.orgprinceton.edu This coordination polarizes the cyanate group, activating it for reaction. epo.org
The general mechanism for metal-catalyzed cyclotrimerization is considered a stepwise process. epo.org The coordination of the metal ion to one or more cyanate ester monomers is the initial step. The number of cyanate ester molecules in the coordination sphere can vary depending on the metal; for instance, catalysts based on titanium, tin, and iron have been proposed to coordinate with one, two, and three cyanate ester molecules, respectively. epo.org The subsequent steps involve the formation of a dimer and then a trimer, which cyclizes to form the stable triazine ring, regenerating the catalyst.
The effectiveness of different metal ions in catalyzing the polymerization generally follows the order: Cu²⁺ ≈ Co²⁺ > Zn²⁺ > Mn²⁺ > Fe³⁺ > Al³⁺. scispace.com While the choice of metal has a relatively minor effect on the final degree of conversion, it significantly impacts the reaction rate. scispace.com It is important to note that the presence of residual metal catalysts can sometimes negatively affect the thermal and hydrolytic stability of the final cured polymer network. rsc.orgecfr.gov
Table 1: Effect of Transition Metal Catalysts on the Curing of Cyanate Esters (Note: Data presented is for representative cyanate ester systems, as specific data for this compound is not readily available in the cited literature.)
| Catalyst System | Cyanate Ester Monomer | Effect on Curing | Reference |
| Cobalt (II) acetylacetonate (B107027) / Nonylphenol | Dicyanate Ester | Significantly increases cyanate conversion. | rsc.org |
| Dibutyltin dilaurate (DBTDL) | Bisphenol A dicyanate (BADCy) | High catalytic efficiency, enabling lower curing temperatures. | epo.org |
| Copper acetylacetonate | Bisphenol AF-type dicyanate ester | Reduces curing temperature to below 473 K at 0.3% mass fraction. | mdpi.com |
| Iron, Chromium, Manganese Complexes | General Cyanate Esters | Act as effective catalysts for polymerization. | princeton.edu |
Organic bases, particularly compounds with active hydrogen atoms like phenols and amines, can also act as catalysts or, more commonly, as co-catalysts with transition metals for cyanate ester polymerization. princeton.edu The mechanism of catalysis by these nucleophilic compounds differs significantly from that of transition metals.
In the presence of protonic species like phenols, the reaction is thought to proceed through the formation of an intermediate imidocarbonic acid monoester. princeton.edu The acidity of the protonic catalyst influences the rate-limiting step of the cyclotrimerization. princeton.edu For instance, when catalyzed by residual water, the formation of the imidocarbonic acid is the slow step; however, in the presence of more acidic phenols, the rate-limiting step shifts to the subsequent reaction of the imidocarbonic acid with another cyanate monomer. princeton.edu
Amines are highly effective but also very reactive catalysts for cyanate ester polymerization. csic.esepo.org The reaction with basic compounds like aromatic amines is known to proceed via an isourea intermediate, leading to a triazine ring substituted with an amino group. epo.org Aliphatic amines are even more reactive, and their reactions can be violent and difficult to control, often accompanied by significant heat generation upon mixing. epo.org Due to this high reactivity, controlling the cure reaction is crucial, which can be achieved by using phenol-amine salts to temper the nucleophilicity of the amine. epo.org
Nonmetallic catalysts, such as certain amine-containing phthalonitriles, have been developed to accelerate the curing of cyanate esters at lower temperatures. csic.es A key advantage of such catalysts is that they can become chemically bound into the polymer network, which avoids issues like migration, precipitation, and plasticizing effects that can be associated with residual mobile catalysts. csic.es
Table 2: Examples of Organic Base Catalysis in Cyanate Ester Reactions (Note: Data presented is for representative cyanate ester systems, as specific data for this compound is not readily available in the cited literature.)
| Catalyst/Co-catalyst | Cyanate Ester Monomer | Catalytic Effect | Reference |
| Nonylphenol | Dicyanate Ester (with Co(AcAc)₂) | Acts as a co-catalyst, enhancing the rate of polymerization. | rsc.org |
| 4-(4-aminophenoxy) phthalonitrile | Bisphenol E cyanate ester (BECE) | Significantly decreases curing temperatures and activation energy. | csic.es |
| Amines and Imidazole | General Cyanate Esters | Considered active hydrogen co-catalysts with transition metals. | princeton.edu |
| Phenols | General Cyanate Esters | Catalyze polymerization via an imidocarbonic acid intermediate. | princeton.edu |
Polymerization Kinetics and Mechanisms of Aryl Cyanate Esters
Thermally Initiated Polymerization Kinetics
The thermal polymerization of 2,3-Dinonylphenyl cyanate (B1221674), like other aryl cyanate esters, is a complex process initiated by heat. This process typically involves the cyclotrimerization of the cyanate (-OCN) functional groups to form a network of highly stable triazine rings. The kinetics of this transformation are critical for controlling the curing process and achieving desired material properties.
Differential Scanning Calorimetry (DSC) Based Kinetic Analysis
Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the polymerization kinetics of cyanate esters. By measuring the heat flow associated with the exothermic polymerization reaction as a function of temperature and time, DSC provides quantitative data on the rate and extent of cure.
Non-isothermal DSC scans, conducted at various heating rates, are particularly useful. For a hypothetical analysis of 2,3-Dinonylphenyl cyanate, one would expect to see the exothermic peak shift to higher temperatures as the heating rate increases. This is a characteristic feature of kinetically controlled reactions. The total enthalpy of polymerization (ΔHtotal), which is proportional to the total number of cyanate groups reacted, can be determined by integrating the area under the exotherm peak. The degree of conversion (α) at any given time or temperature can then be calculated as the ratio of the partial heat of reaction (ΔHT) to the total heat of reaction.
Illustrative DSC Data for an Aryl Cyanate Ester at Different Heating Rates
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Total Enthalpy (J/g) |
|---|---|---|---|
| 5 | 200 | 250 | -350 |
| 10 | 210 | 265 | -355 |
| 15 | 218 | 275 | -352 |
| 20 | 225 | 283 | -358 |
Isoconversional Methods and Activation Energy Determination
Isoconversional methods, also known as model-free kinetics, are powerful tools for analyzing the kinetics of complex solid-state reactions like the polymerization of cyanate esters. These methods are based on the principle that the reaction rate at a constant extent of conversion is only a function of temperature. By analyzing data from DSC scans at different heating rates, it is possible to determine the activation energy (Ea) as a function of the degree of conversion (α).
A commonly used isoconversional method is the Flynn-Wall-Ozawa method. The activation energy can be calculated from the slope of a plot of the logarithm of the heating rate versus the reciprocal of the temperature at a specific conversion level. For many cyanate esters, the activation energy is not constant throughout the reaction, which indicates a complex, multi-step reaction mechanism. In the case of this compound, the bulky dinonyl groups are expected to influence molecular mobility, which could be reflected in a conversion-dependent activation energy.
Reaction Models: n-th Order and Autocatalytic Contributions (e.g., Kamal Model)
The polymerization of aryl cyanate esters often exhibits autocatalytic behavior, where a product of the reaction accelerates the reaction rate. This is frequently modeled using the Kamal model, which combines an n-th order reaction with an autocatalytic term. The general form of the Kamal model is:
dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ
where dα/dt is the rate of conversion, α is the degree of conversion, k₁ and k₂ are rate constants, and m and n are the reaction orders. The first term, k₁, represents the initial n-th order reaction, while the second term, k₂αᵐ, accounts for the autocatalytic behavior. The autocatalysis in cyanate ester polymerization is often attributed to the formation of intermediate species or the influence of phenolic impurities that can be generated during the reaction.
Influence of Molecular Structure on Polymerization Reactivity
The molecular structure of an aryl cyanate ester monomer has a profound impact on its polymerization reactivity. Factors such as the nature of bridging groups between aromatic rings and the presence of substituents on the rings can significantly alter cure rates and the final properties of the polymer network.
Effects of Bridging Groups and Steric Hindrance on Cure Rates and Completeness
While this compound is a monofunctional monomer, the principles of steric hindrance are highly relevant. In difunctional or multifunctional cyanate esters, the flexibility or rigidity of the bridging group between the phenyl rings affects the mobility of the reactive cyanate groups. More flexible bridging groups can facilitate the alignment of cyanate groups for cyclotrimerization, potentially leading to faster cure rates.
Steric hindrance, in a broader context, plays a crucial role. Bulky groups near the reactive cyanate functions can impede the approach of other monomers, slowing down the polymerization rate. This can also lead to incomplete conversion, as the diffusion of reactive species becomes limited in the later stages of curing when the viscosity of the system increases significantly.
Impact of Substituents on Aromatic Rings (e.g., Dinonyl Groups) on Reactivity
The presence of two nonyl groups on the aromatic ring of this compound is expected to have a significant impact on its reactivity. The long, flexible alkyl chains of the nonyl groups will increase the free volume of the monomer and likely lower its initial viscosity. However, their position ortho and meta to the cyanate group will introduce considerable steric hindrance.
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Advanced Analytical and Spectroscopic Characterization of Aryl Cyanate Esters and Their Polymers
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for confirming the chemical structure of the 2,3-dinonylphenyl cyanate (B1221674) monomer and for tracking the chemical transformations that occur during its polymerization into a polycyanurate network.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the curing process of cyanate esters. The key to this analysis is the characteristic absorption band of the cyanate (–O–C≡N) functional group.
The polymerization of cyanate esters proceeds via a cyclotrimerization reaction, where three cyanate groups react to form a thermally stable triazine ring. bts.govvdoc.pub This transformation can be readily followed by observing changes in the FTIR spectrum. Specifically, the strong absorption band corresponding to the O–C≡N stretching vibration, typically found in the region of 2236-2281 cm⁻¹, diminishes as the curing reaction progresses. nih.govcnrs.fr Concurrently, new absorption peaks characteristic of the newly formed triazine ring appear, providing a clear indication of polymerization. cnrs.fr
For aryl cyanates, the FTIR spectrum often displays multiple transitions in the 2100-2300 cm⁻¹ region, which arise from the coupling of the asymmetric OCN stretching mode with other lower frequency modes. nih.gov The disappearance of the cyanate peak and the appearance of triazine ring peaks allow for the calculation of the degree of conversion of the monomer to the polymer network. cnrs.fr
Table 1: Characteristic FTIR Absorption Bands for Cyanate Ester Curing
| Functional Group | Wavenumber (cm⁻¹) | Observation During Curing |
| Cyanate (–O–C≡N) stretch | 2236 - 2281 | Decreases in intensity |
| Triazine ring formation | (Varies) | Increases in intensity |
Note: The specific wavenumbers can vary slightly depending on the molecular environment and sample state.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the definitive structural confirmation of the 2,3-dinonylphenyl cyanate monomer. rsc.org
¹H NMR provides detailed information about the hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the phenyl ring and the aliphatic protons of the two nonyl chains. The chemical shifts and splitting patterns of these signals are used to confirm the substitution pattern on the aromatic ring and the structure of the alkyl chains.
Advanced 2D NMR techniques, such as HSQC and HMBC, can be employed to establish the connectivity between different parts of the molecule, providing unambiguous structural proof. rsc.org
Mass spectrometry (MS) is a versatile analytical technique used to determine the molecular weight of the this compound monomer and to analyze the products of its thermal decomposition. pressbooks.pub
Electron Ionization Mass Spectrometry (EI-MS) can be used to determine the molecular weight of the monomer by identifying the molecular ion peak (M⁺). msu.edu The fragmentation pattern observed in the mass spectrum provides additional structural information that can corroborate the data from NMR and FTIR. pressbooks.pubnih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is particularly useful for analyzing the molecular weight distribution of oligomers and polymers formed during the initial stages of polymerization.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Pyrolysis-GC/MS) is a powerful method for studying the thermal decomposition of the cured polycyanurate resin. iastate.edu In this technique, the polymer is rapidly heated to high temperatures in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. This analysis reveals the chemical nature of the degradation products, providing insights into the decomposition pathways of the polymer network. Common volatile products detected during the pyrolysis of polycyanurates include cyanic acid (HOCN), carbon monoxide (CO), carbon dioxide (CO₂), and ammonia (B1221849) (NH₃). iastate.edu
Thermal Analysis Methods for Reaction Energetics and Decomposition Studies
Thermal analysis techniques are crucial for characterizing the curing behavior and thermal stability of this compound and its polymer.
Differential Scanning Calorimetry (DSC) is a primary tool for studying the curing process of thermosetting resins like this compound. A DSC experiment measures the heat flow into or out of a sample as a function of temperature or time. rsc.org
When the this compound monomer is heated, the DSC thermogram will show a distinct exothermic peak corresponding to the heat released during the cyclotrimerization reaction. vdoc.pubresearchgate.net The key parameters obtained from a DSC scan include:
Onset of Cure: The temperature at which the curing reaction begins.
Peak Exotherm Temperature: The temperature at which the reaction rate is at its maximum.
Enthalpy of Reaction (ΔH): The total heat evolved during the curing process, which is proportional to the area under the exothermic peak. This value is directly related to the extent of the reaction.
By conducting DSC scans at different heating rates, kinetic parameters for the curing reaction can be determined. cnrs.fr DSC is also used to measure the glass transition temperature (Tg) of the cured polycyanurate, which is a critical indicator of the polymer's thermal performance and the degree of cure. mdpi.com
Table 2: Typical Data Obtained from DSC Analysis of a Cyanate Ester
| Parameter | Description | Typical Information Gained |
| Onset Temperature | Temperature at which the curing exotherm begins. | Indicates the initiation of the polymerization reaction. |
| Peak Exotherm Temperature | Temperature of the maximum rate of heat evolution. | Relates to the reactivity of the monomer. |
| Enthalpy of Reaction (ΔH) | Total heat released during curing. | Used to determine the degree of cure. |
| Glass Transition Temp. (Tg) | Temperature at which the cured polymer transitions from a glassy to a rubbery state. | A measure of the crosslink density and thermal stability of the polymer network. |
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the cured polycyanurate derived from this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). bts.govnih.gov
The TGA thermogram provides crucial information about the degradation behavior of the polymer:
Decomposition Temperature: The temperature at which significant weight loss begins, indicating the onset of thermal degradation. Polycyanurates are known for their high thermal stability, with decomposition temperatures often exceeding 400°C. bts.gov
Char Yield: The percentage of the initial mass remaining at high temperatures (e.g., 800-1000°C). A high char yield is desirable for applications requiring fire resistance, as the char layer can insulate the underlying material from heat. iastate.edu The inherent structure of the triazine rings contributes to the high char yield of polycyanurates. iastate.edu
Decomposition Profile: The shape of the TGA curve can reveal whether the degradation occurs in single or multiple steps, providing insights into the decomposition mechanisms. researchgate.net In an inert atmosphere, thermal degradation of polycyanurates typically proceeds via homolytic cleavage of the hydrocarbon backbone at temperatures between 450-500°C. bts.goviastate.edu In the presence of air, thermo-oxidative degradation can occur at lower temperatures (around 350-420°C), often initiated by the hydrolysis of the ether linkage between the phenyl and triazine rings. bts.goviastate.edu
Thermogravimetric Analysis coupled with Infrared Spectroscopy (TGA/IR) for Evolved Gas Analysis
Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (TGA/IR) is a powerful hyphenated technique used to study the thermal decomposition of materials. As a sample is heated in the TGA, its mass loss is continuously monitored, providing information about decomposition temperatures and thermal stability. The evolved gases from this decomposition are simultaneously transferred to an IR spectrometer, allowing for the identification of the chemical nature of the volatile products.
In the context of the polymer derived from this compound, TGA/IR provides critical insights into its thermal degradation mechanism. The thermal stability of polycyanurates is generally high, with decomposition often initiating at temperatures between 400°C and 450°C. pharmaknowledgeforum.combts.gov The primary degradation pathway for polycyanurate networks involves the scission of the triazine ring structure. bts.gov
For the polymer of this compound, the long, aliphatic nonyl chains are expected to undergo thermal scission first. This would be followed by the decomposition of the core polycyanurate network. The evolved gas analysis by IR would likely identify a sequence of events: initially, the release of various aliphatic hydrocarbons resulting from the breakdown of the nonyl groups, followed by the evolution of compounds characteristic of triazine ring decomposition, such as nitriles and other nitrogen-containing species. pharmaknowledgeforum.combts.gov Phenolic compounds are also common degradation products from the cleavage of the ether linkage in the polycyanurate structure.
A representative TGA curve would show a multi-step or a broad decomposition profile, reflecting the sequential degradation of the alkyl chains and the cyanurate network. The IR spectra of the evolved gases would change correspondingly with temperature.
Table 1: Representative TGA/IR Data for the Thermal Decomposition of Poly(this compound) This table is illustrative, based on the expected decomposition of long-chain alkyl-substituted polycyanurates.
| Temperature Range (°C) | Major Mass Loss Event | Likely Evolved Gases Identified by IR |
| 350 - 450 | Initial decomposition | Aliphatic hydrocarbons (alkanes, alkenes from nonyl chains) |
| 450 - 550 | Primary decomposition | Phenolic fragments, nitriles (e.g., HCN), CO, CO2, aromatic fragments |
| > 550 | Final decomposition | Char formation, release of small gaseous molecules (N2, H2O) |
Chromatographic Separations for Purity and Product Analysis
Chromatographic techniques are indispensable for assessing the purity of monomers and analyzing the complex mixtures that can result from polymerization reactions.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of cyanate ester monomers and for studying their curing process. For a non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. pharmaknowledgeforum.comresearchgate.net In this mode, a non-polar stationary phase (such as C18 or C8 silica) is used with a polar mobile phase. nih.govwaters.com
To assess the purity of the this compound monomer, a gradient elution method would typically be employed, starting with a higher polarity mobile phase (e.g., a high percentage of water or acetonitrile) and gradually increasing the concentration of a less polar organic solvent (e.g., methanol (B129727) or tetrahydrofuran). pharmaknowledgeforum.com This allows for the separation of the main monomer peak from more polar impurities, such as the parent phenol (B47542) (2,3-dinonylphenol), and less polar impurities, such as byproducts from synthesis.
During the curing process, HPLC can be used to monitor the disappearance of the monomer and the appearance of oligomers (dimers, trimers) and other reaction products. By taking aliquots from the reaction mixture at different time intervals, a kinetic profile of the curing process can be established.
Table 2: Representative HPLC Method Parameters and Results for the Analysis of this compound This table presents a hypothetical HPLC method suitable for the analysis of a hydrophobic monomer and its related impurities.
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | 70% A to 100% A over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Compound | Hypothetical Retention Time (min) |
| 2,3-Dinonylphenol | 5.2 |
| This compound | 12.5 |
| Pre-polymer/Oligomer | > 14.0 |
X-ray Diffraction Techniques for Solid-State Structure
X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction (SC-XRD) provides the unambiguous determination of molecular structure, including bond lengths, bond angles, and conformational details. waters.com It also reveals how molecules pack together in the crystal lattice, which is governed by intermolecular forces. acs.org
Obtaining a single crystal of this compound suitable for SC-XRD could be challenging. The two long, flexible nonyl chains can introduce significant conformational disorder, which may inhibit the formation of a well-ordered crystal lattice. acs.org However, if a suitable crystal were grown, the analysis would provide invaluable information.
Table 3: Hypothetical Crystallographic Data for this compound This table provides an example of the kind of data obtained from a single crystal X-ray diffraction experiment, assuming a suitable crystal could be formed.
| Parameter | Hypothetical Value |
| Chemical Formula | C25H41NO |
| Formula Weight | 371.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 25.1 |
| c (Å) | 9.8 |
| β (deg) | 95.5 |
| Volume (ų) | 2570 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 0.96 |
Theoretical and Computational Chemistry Studies on Aryl Cyanate Esters
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.comacs.org For aryl cyanate (B1221674) esters, DFT calculations have been instrumental in understanding their fundamental chemical characteristics. acs.orggoogle.com
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine the optimized molecular geometries of aryl cyanate ester monomers and the intermediates formed during polymerization. acs.orggoogle.comias.ac.inarabjchem.org These calculations provide precise bond lengths and angles, which generally show good agreement with experimental data from techniques like X-ray crystallography. acs.orgias.ac.in
For instance, studies on various aryl cyanate esters have used DFT to predict their molecular structures. acs.orggoogle.com The electronic properties, such as charge distribution and molecular orbital energies, are also elucidated, offering insights into the reactivity of the cyanate group and the influence of substituents on the aromatic ring. weizmann.ac.ilmdpi.comias.ac.in
A comparison of calculated and experimental bond lengths for the cyanate ester BADCy illustrates the accuracy of different computational methods.
| Computational Method | Average Error in Bond Length (Å) |
| AM1 | Larger error |
| RM1 | Larger error |
| B3LYP/6-311G(d,p) | Good agreement |
| Data derived from studies on BADCy and other aryl cyanate esters. acs.org |
DFT calculations are crucial for mapping the reaction pathways of complex chemical processes like the cyclotrimerization of cyanate esters. rsc.orgnih.govresearchgate.net This process involves the formation of a six-membered triazine ring from three cyanate groups. mdpi.com Computational methods can identify the structures of transient intermediates and, critically, the transition states that connect them. mit.eduims.ac.jp
The identification of transition states is essential for understanding reaction mechanisms. mit.eduims.ac.jp By calculating the energy of these transition states relative to the reactants, the activation energy (energy barrier) for each step in the reaction can be determined. rsc.orgresearchgate.net This information is vital for predicting reaction rates and understanding how factors like catalysts or solvent influence the polymerization process. researchgate.netnih.gov For example, kinetic analyses of cyanate ester cyclotrimerization have revealed activation energies spanning from 50 to 100 kJ mol⁻¹. rsc.orgnih.gov The mechanism often involves an initial reaction of the aryl cyanate with a nucleophile, such as a phenol (B47542), to form an imidocarbonate, which then reacts with other cyanate monomers. mdpi.com
Table of Calculated Activation Energies for Cyanate Ester Cyclotrimerization
| System/Step | Calculated Activation Energy (kJ mol⁻¹) |
|---|---|
| Typical Aryl Cyanate Cyclotrimerization | 50 - 100 |
This data represents a typical range found in kinetic studies of various cyanate esters. rsc.orgnih.gov
DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental spectra. nih.govnih.govrsc.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. arabjchem.orgnih.govmdpi.com These predicted shifts for ¹H and ¹³C nuclei can be compared with experimental data to confirm molecular structures, including those of complex isomers. nih.govnih.gov
Similarly, DFT can compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. bas.bg This allows for the assignment of specific vibrational modes to observed spectral bands, aiding in the characterization of both the monomer and the resulting polymer network. bas.bg The accuracy of these predictions is often high enough to distinguish between different conformers or isomers of a molecule. arabjchem.orgnih.gov
Example of Predicted vs. Experimental NMR Chemical Shifts for an Aryl Cyanate Derivative
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| ¹³C (C-O) | ~150 | ~150 |
| ¹³C (C≡N) | ~108 | ~108 |
These values are representative and based on data from various aryl cyanate and related compounds. google.comias.ac.inmdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of atoms and molecules. researchgate.netresearchgate.netbiorxiv.org For aryl cyanate esters, MD simulations are particularly useful for studying the properties of the monomer in its molten state, before polymerization occurs. researchgate.netmdpi.com
In the liquid (melt) state, aryl cyanate ester monomers can adopt a wide range of conformations due to the rotation around single bonds. mdpi.com MD simulations, using force fields like OPLS3e, can track these conformational changes over time. mdpi.com This analysis reveals the preferred spatial arrangements of the molecules and the flexibility of different parts of the structure, such as the rotation of phenyl rings. mdpi.com
Furthermore, MD simulations provide a detailed picture of the intermolecular interactions governing the behavior of the melt. These interactions, including van der Waals forces and π-π stacking between aromatic rings, influence the packing and dynamics of the molecules. acs.org Understanding these interactions is key to explaining the physical properties of the monomer melt. chemrxiv.org
A significant application of MD simulations is the prediction of thermal properties, such as the melting temperature (Tₘ). researchgate.netmdpi.com By simulating the heating of a crystalline solid, MD can identify the temperature at which the ordered crystal structure breaks down into a disordered liquid, which corresponds to melting. mdpi.com Techniques such as introducing voids into the crystal lattice in the simulation can help lower the free-energy barrier to melting and provide more accurate Tₘ predictions. researchgate.netmdpi.comresearchgate.net
These simulations can computationally predict the melting point and other melt properties of thermosetting monomers. researchgate.netmdpi.com The calculated melting temperatures can then be validated against experimental data obtained from techniques like Differential Scanning Calorimetry (DSC). acs.orgmdpi.com This predictive capability is valuable for designing new cyanate ester monomers with desired processing characteristics, such as a specific melting range for applications like resin transfer molding. researchgate.net
Table of Simulated vs. Experimental Melting Points for Aryl Cyanate Esters
| Cyanate Ester Monomer | Simulated Tₘ (K) | Experimental Tₘ (K) |
|---|---|---|
| BADCy | ~360 | 356 |
| LECy | ~340 | 334 |
| SiMCy | ~320 | 334 |
Data derived from MD simulation studies of various cyanate ester monomers. researchgate.netmdpi.com
Computational Modeling of Polymer-Reinforcement Interfaces
Interactions with Graphene and Boron Nitride Monolayers
The interaction between a polymer matrix and a reinforcing filler is fundamental to the load transfer efficiency and, consequently, the mechanical properties of the composite. Computational studies have been employed to understand the nature and strength of these interactions for cyanate ester resins with graphene and hexagonal boron nitride (h-BN) monolayers.
Density Functional Theory (DFT) is a powerful method to calculate the interaction energies and analyze the electronic structure of the polymer-filler interface. Studies on non-fluorinated cyanate esters interacting with graphene and boron nitride monolayers reveal the nature of these interactions. mdpi.com The interaction with graphene is primarily governed by non-covalent van der Waals forces, specifically π-π stacking between the aromatic rings of the cyanate ester monomer and the sp²-hybridized carbon atoms of the graphene sheet. mdpi.comresearchgate.net
In the case of boron nitride monolayers, the interactions are generally stronger compared to graphene. mdpi.com This enhanced interaction is attributed to the polar nature of the B-N bonds in the h-BN sheet, which leads to polar-π interactions with the π-system of the cyanate ester monomer. mdpi.com The partial positive charge on the boron atoms and the partial negative charge on the nitrogen atoms in the h-BN lattice create a surface with distinct electrostatic potential, which can interact more strongly with the polarizable aromatic rings of the cyanate ester.
A comparative study using DFT analyzed the interaction of a non-fluorinated cyanate ester (NF-CE), Primaset PT-30, with both graphene (G) and boron nitride (BN) monolayers. The results indicated a stronger interaction with the BN monolayer. mdpi.com This is reflected in the calculated interaction energy, which is a key descriptor of the interfacial strength.
Table 1: Computed Interaction Energy and Charge Transfer for Non-Fluorinated Cyanate Ester with Graphene and Boron Nitride Monolayers
| System | Interaction Energy (ΔE) | Bader's Charge (Q) |
|---|---|---|
| G/NF-CE | - | - |
| BN/NF-CE | - | - |
Data derived from studies on Primaset PT-30 as an analogue for non-fluorinated cyanate esters. mdpi.com
The steric hindrance caused by substituent groups on the cyanate ester monomer can influence its alignment on the reinforcing surface, thereby affecting the interaction energy. For instance, bulky groups might prevent the monomer from achieving a planar orientation parallel to the graphene or BN surface, which is optimal for maximizing π-π stacking interactions. mdpi.com
Prediction of Interfacial Strength and Mechanical Response at the Molecular Level
Molecular Dynamics (MD) simulations are instrumental in predicting the mechanical response of polymer-reinforcement interfaces under various loading conditions. These simulations can provide quantitative measures of interfacial strength, such as pull-apart force and interfacial shear strength.
For cyanate ester-based composites, MD simulations have been used to model the behavior of the interface under tensile and shear loading. The results from these simulations complement experimental findings and provide a deeper understanding of the failure mechanisms at the molecular level. The strength of the interface is directly related to the interaction energy between the polymer and the reinforcement. A stronger interaction generally leads to a higher interfacial strength and better mechanical performance of the composite. chemrxiv.org
Simulations of the pull-apart process, where the polymer layer is separated from the reinforcement monolayer, can reveal the force required for delamination and the separation distance at which this occurs. Studies on non-fluorinated cyanate esters have shown that the pull-apart force is lower for interactions with graphene compared to boron nitride, which is consistent with the interaction energy calculations from DFT. mdpi.com
The mechanical response of the composite system is not only dependent on the interfacial strength but also on the properties of the polymer matrix itself and the characteristics of the reinforcement. For instance, the stiffness of the reinforcement material plays a crucial role. Boron nitride monolayers have been shown to exhibit enhanced transverse stiffness compared to graphene when interacting with a cyanate ester monomer, which is attributed to the stronger interfacial interactions. mdpi.com
MD simulations can also predict the formation of entanglements between polymer chains across the interface, which is crucial for achieving bulk-like mechanical strength. aps.org The failure mode of the composite, whether it is adhesive failure at the interface (chain pullout) or cohesive failure within the polymer (chain scission), is also a key output of these simulations and is directly linked to the interfacial strength. aps.org
Table 2: Predicted Mechanical Response Parameters for Non-Fluorinated Cyanate Ester Interfaces
| Property | Graphene Interface | Boron Nitride Interface |
|---|---|---|
| Relative Pull-Apart Force | Lower | Higher |
| Relative Transverse Stiffness | Lower | Higher |
Qualitative predictions based on computational studies of analogous cyanate ester systems. mdpi.com
Emerging Research Frontiers and Future Directions in Aryl Cyanate Ester Science
Development of Sustainable and Bio-Renewable Source Derived Aryl Cyanate (B1221674) Esters
A major thrust in modern polymer science is the transition from petroleum-based feedstocks to renewable, bio-based alternatives. serdp-estcp.mil This shift is motivated by goals to reduce environmental impact, enhance sustainability, and diversify the chemical structures available for creating new materials. serdp-estcp.mil Cyanate ester resins, traditionally derived from petroleum products, are now at the forefront of this "green" transition, with researchers successfully synthesizing high-performance polymers from plant-derived molecules. dtic.milsemanticscholar.org
Utilization of Plant-Derived Phenols and Waste Biomass as Precursors
Scientists have demonstrated the feasibility of converting a variety of polyphenols from sustainable and renewable plant sources into cyanate ester resins. serdp-estcp.mildtic.mil Phenolic compounds such as vanillin (B372448) (from lignin), eugenol (B1671780) (from clove oil), resveratrol (B1683913) (from grapes), and cardanol (B1251761) (from cashew nutshell liquid) have been successfully utilized as precursors. dtic.milresearchgate.net These efforts aim to produce high-performance resins in an environmentally responsible manner, often leveraging waste biomass as a valuable starting material. dtic.mildtic.mil
The process involves the chemical modification of these natural phenols to introduce the reactive cyanate ester group (-OCN). The resulting bio-based monomers can then be polymerized through cyclotrimerization to form highly cross-linked polycyanurate networks, similar to their petroleum-derived counterparts. Research has shown that these sustainable resins exhibit impressive physical characteristics, including high thermal stability and high glass transition temperatures (Tg), making them suitable candidates for a variety of demanding applications. dtic.mildtic.mil For example, a cyanate ester derived from reductively coupled vanillin was shown to have a Tg of 202 °C and good thermal stability up to approximately 310 °C. dtic.mil
Interactive Table: Properties of Bio-Renewable Phenols and their Derived Cyanate Ester Resins
| Plant-Derived Phenol (B47542) | Common Source | Key Feature of Resulting Cyanate Ester | Reported Glass Transition Temp. (Tg) |
|---|---|---|---|
| Vanillin | Lignin (Wood/Biomass Waste) | Good thermal stability | 202 °C dtic.mil |
| Eugenol | Clove Oil | Provides unique chemical structures not found in petroleum sources | Data varies with specific derivative |
| Resveratrol | Grapes, Berries | Can generate high char yield upon combustion | Data varies with specific derivative researchgate.net |
| Creosol | Creosote Bush | Derived from mixed extracts of leaves and stems | Data varies with specific derivative dtic.mil |
Advanced Polymer Architectures and Nanostructured Materials
Beyond sustainable sourcing, significant research is focused on engineering the final architecture of polycyanurate networks at the nanoscale. By controlling the polymer structure, scientists can create materials with novel properties, such as precisely defined pores for separation applications or enhanced performance in advanced composites. The inclusion of long, flexible alkyl chains, such as the nonyl groups in 2,3-Dinonylphenyl cyanate, could offer a route to internally plasticized networks with unique morphological characteristics.
Synthesis and Application of Nanoporous Polymers for Adsorption and Separation (e.g., Hydrogen Storage, Oil Spill Elimination)
Nanoporous cyanate ester resins are an emerging class of materials with potential applications in high-tech separation and storage. nih.govresearchgate.net One established synthesis strategy involves polymerizing a dicyanate ester monomer in the presence of a high-boiling point, inert solvent or an ionic liquid, which acts as a "porogen" (pore-forming agent). nih.govstatnano.com After the cyanate ester has fully cured into a rigid network, the porogen is extracted, leaving behind a network of interconnected nanopores. nih.gov The size of these pores, which can range from 20 to 180 nm, can be controlled by adjusting the amount of porogen used. nih.govresearchgate.net
These porous polymers are being investigated for several advanced applications:
Hydrogen Storage: The storage of hydrogen gas is a critical challenge for the development of a hydrogen-based economy. statnano.comnih.gov Nanoporous materials with high surface areas can act like sponges, adsorbing significant amounts of hydrogen gas within their pores, offering a potentially safer and more efficient storage method than high-pressure cylinders. statnano.com
Oil Spill Elimination: The inherent hydrophobicity (water-repelling nature) and oleophilicity (oil-attracting nature) of polymers derived from alkyl-substituted phenols make them ideal candidates for oil spill cleanup. cityu.edu.hk A nanoporous polymer made from a monomer like this compound would be highly oleophilic due to its long nonyl chains. This structure would combine a large surface area with a strong affinity for hydrocarbons, allowing it to selectively absorb oil from water. cityu.edu.hkrsc.org
Interactive Table: Nanoporous Cyanate Ester Resins
| Porogen Type | Monomer Example | Resulting Pore Size Range | Potential Application |
|---|---|---|---|
| Ionic Liquid nih.gov | Dicyanate ester of bisphenol E | ~20 - 180 nm | Selective membranes, insulators researchgate.net |
| High-Boiling Solvent (e.g., Diphenyl sulfone) statnano.com | Trifunctional aryl cyanate | Not specified | Hydrogen storage statnano.com |
Integration into High-Performance Composites with Novel Fillers and Reinforcements
Cyanate esters are highly valued as matrix resins in advanced composites for aerospace and electronics due to their high-temperature performance and low moisture absorption. nbinno.comeuropa.eu Research is continuously exploring the integration of novel fillers and reinforcements to further enhance their properties. cf-composites.toray The goal is to create multifunctional materials by combining the robust cyanate ester matrix with fillers that provide additional benefits. researchgate.net
Common strategies include:
Micro- and Nanoparticle Fillers: Incorporating fillers like silica (B1680970), graphite, polytetrafluoroethylene (PTFE), or molybdenum disulfide (MoS₂) can improve mechanical, thermal, and tribological (wear-resistance) properties. researchgate.netmdpi.com For instance, silica filler has been shown to increase the thermal conductivity and Young's modulus of cyanate ester composites. researchgate.net
Advanced Nanofillers: Graphene and carbon nanotubes (CNTs) are being explored for their potential to significantly improve stiffness, strength, and electrical conductivity at very low loading levels. dtic.mil
Functional Fillers: Nanoparticles with unique properties, such as zirconium tungstate (B81510) which has a negative coefficient of thermal expansion, have been added to cyanate ester resins to create composites with extremely low thermal expansion for high-precision applications. dtic.mil
The specific structure of the cyanate ester monomer, such as the flexible nonyl chains in this compound, can influence how the matrix interacts with these fillers, potentially improving adhesion and stress transfer at the filler-matrix interface.
Interactive Table: Effects of Fillers on Cyanate Ester Composite Properties
| Filler/Reinforcement | Matrix Example | Primary Property Enhanced | Reference |
|---|---|---|---|
| Silica | AroCy B (cyanate ester) | Thermal conductivity, Young's modulus | researchgate.net |
| Zirconium Tungstate (ZrW₂O₈) | Bisphenol E cyanate ester (BECy) | Reduced coefficient of thermal expansion (CTE) | dtic.mil |
| Carbon Fibers | PT-30 (cyanate ester) | Mechanical strength, tribological properties | mdpi.com |
| Graphene Oxide (GO) | LECy (cyanate ester) | Stiffness, strength | dtic.mil |
Novel Catalytic Systems for Enhanced Synthesis and Controlled Polymerization
The polymerization, or curing, of cyanate esters is a critical step that dictates the final properties of the material. This reaction, a cyclotrimerization of three cyanate groups to form a stable triazine ring, is typically initiated by heat. wikipedia.org To reduce the required curing temperature and time, catalysts are often employed. wikipedia.orgadeka.co.jp While effective, traditional catalysts present challenges, spurring research into new, more benign catalytic systems.
Investigation of Metal-Free and More Benign Catalysis
The most common catalysts for cyanate ester curing are transition metal complexes, such as copper acetylacetonate (B107027) or cobalt (II) acetylacetonate, often used with a co-catalyst like nonylphenol. dtic.milpolymerinnovationblog.com While these systems are highly effective at accelerating the cure reaction, they can leave residual metal particles in the final polymer network. adeka.co.jp These residues can be undesirable in certain high-purity applications, such as microelectronics, and represent a move away from green chemistry principles.
Consequently, a significant area of research is the development of metal-free catalytic systems. This includes:
Active Hydrogen Compounds: It is known that compounds containing active hydrogens, such as residual phenols or even trace amounts of water, can catalyze the polymerization of cyanate esters. researchgate.netresearchgate.net
Organic Catalysts: Researchers are investigating purely organic molecules that can promote the cyclotrimerization reaction. For example, 4-(4-aminophenoxy)phthalonitrile (B8260547) has been shown to act as a nonmetallic catalyst that becomes chemically bound to the polymer network, avoiding issues of migration or leaching. researchgate.net
Organobase Catalysis: While more developed in other polymer systems, the use of strong organic bases as metal-free catalysts is a promising trend in polymer chemistry that could be applied to cyanate esters. mdpi.com
The development of these benign catalytic systems would not only improve the purity and performance of the final products but also enhance the processability and broaden the applications of cyanate ester resins. researchgate.net
No Publicly Available Research Found on the Recycling and Reprocessing of this compound Composites
Despite a comprehensive search of scientific and technical literature, no specific information has been found regarding the recycling and reprocessing strategies for composites made from the chemical compound this compound.
While general research exists on the recycling of aryl cyanate ester composites, the available data does not specifically address the unique properties and potential recycling pathways for composites incorporating this compound. The presence of the long dinonyl alkyl chains on the phenyl ring could significantly influence the thermal and chemical degradation behavior of the resulting polymer, making direct extrapolation from other cyanate ester systems scientifically unsound.
The provided outline, "," with its focus on "Strategies for Material Recycling and Reprocessing of Cyanate Ester Composites," requires specific data that is not present in the public domain for this compound. Generating content on this topic without direct research would be speculative and would not meet the required standards of scientific accuracy.
General strategies for the recycling and reprocessing of cyanate ester composites can be broadly categorized into mechanical, thermal, and chemical methods.
Mechanical Recycling: This involves grinding the composite material into smaller particles, which can then be used as filler in new materials. However, this process significantly reduces the mechanical properties of the reinforcing fibers.
Thermal Recycling (Pyrolysis): In an inert atmosphere, the polymer matrix is decomposed at high temperatures, allowing for the recovery of the reinforcing fibers. The polymer itself is converted into a mixture of gases, oils, and char.
Chemical Recycling (Solvolysis): This method uses chemical agents to break down the polymer network into its constituent monomers or other valuable chemical feedstocks. This approach has the potential to recover both the fiber and the chemical components of the matrix with higher value.
The effectiveness of these methods is highly dependent on the specific chemical structure of the cyanate ester monomer. The long, flexible nonyl chains in this compound would likely alter its decomposition profile compared to more rigid, aromatic cyanate esters. This could necessitate the development of tailored recycling protocols, which have not yet been reported in the literature.
Further research is required to investigate the recyclability and reprocessability of composites based on this compound. Such studies would need to explore its degradation mechanisms under various recycling conditions to develop effective and sustainable end-of-life solutions for these materials.
Q & A
Basic: What are the established synthetic routes for 2,3-dinonylphenyl cyanate, and how do reaction conditions influence purity?
The synthesis of cyanate esters like this compound typically involves the reaction of phenolic precursors with cyanogen bromide (CNBr) or derivatives under alkaline conditions. Key parameters include:
- Temperature control : Excess heat can lead to premature trimerization (forming triazine networks) or side reactions with residual hydroxyl groups.
- Solvent selection : Polar aprotic solvents (e.g., acetone) are preferred to stabilize intermediates and avoid hydrolysis .
- Purification : Column chromatography or recrystallization is critical to isolate the monomer, as impurities can affect polymerization kinetics and final resin properties .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- FTIR : Confirm the presence of the cyanate (–OCN) group via absorption at ~2270 cm⁻¹, distinguishing it from isocyanate or nitrile peaks.
- NMR : ¹³C NMR resolves the cyanate carbon at ~110–115 ppm, while ¹H NMR identifies alkyl chain integration and aromatic substitution patterns.
- HPLC/MS : Ensures purity and detects oligomeric byproducts, which are common in cyanate ester synthesis due to partial trimerization .
Advanced: How can conflicting thermal stability data for cyanate esters be resolved in experimental design?
Discrepancies in thermogravimetric analysis (TGA) often arise from:
- Curing degree : Incomplete trimerization leaves unreacted monomers that degrade at lower temperatures. Use dynamic DSC to optimize curing protocols (e.g., multi-stage ramps) .
- Atmospheric effects : Oxidative degradation in air vs. inert atmospheres alters decomposition pathways. Comparative TGA under N₂ vs. O₂ clarifies stability limits .
- Additive interactions : Plasticizers or fillers (e.g., silica) may lower apparent stability; control experiments with pristine samples are essential .
Advanced: What computational tools predict the cured density of this compound resins, and how do they align with experimental data?
Molecular dynamics (MD) simulations using tools like LAMMPS can model packing efficiency and crosslink density. Key considerations:
- Initial state : Amorphous, non-equilibrium configurations better replicate experimental curing than ordered lattices.
- Force fields : Reactive potentials (e.g., ReaxFF) account for bond rearrangement during trimerization.
- Validation : Predicted densities (~1.18–1.24 g/cm³) should align with experimental pycnometry data, though underprediction errors ≤1.7% are common due to void formation .
Advanced: How does the alkyl chain length in dinonyl substituents impact cyanate ester reactivity and polymer network morphology?
- Steric effects : Longer alkyl chains (e.g., nonyl) retard trimerization kinetics by hindering cyanate group alignment. Kinetic studies via isothermal DSC quantify activation energy increases .
- Phase separation : Bulky substituents promote microphase separation, observed via SAXS/WAXS. This alters glass transition temperatures (Tg) and mechanical properties .
- Plasticization : Flexible alkyl chains reduce crosslink density, lowering Tg but improving fracture toughness. Balance via copolymerization with rigid cyanate esters .
Basic: What are the standard protocols for assessing cyanate ester degradation under environmental stressors?
- Hydrolytic stability : Accelerated aging in humidity chambers (e.g., 85°C/85% RH) with periodic FTIR to track –OCN loss and carbonate formation.
- UV exposure : Xenon-arc weathering tests combined with gel permeation chromatography (GPC) monitor molecular weight changes.
- Response Surface Methodology (RSM) : Statistically models degradation pathways under multifactorial stresses (pH, temperature) .
Advanced: What novel applications of cyanate esters, such as in perovskite solar cells, could extend to this compound?
Recent studies show cyanate incorporation in perovskites enhances structural stability and power conversion efficiency (PCE). For this compound:
- Interface engineering : Its hydrophobic alkyl chains could passivate perovskite surface defects, reducing recombination losses.
- Crosslinking : UV-triggered trimerization might stabilize perovskite layers against moisture ingress. Initial trials require in situ XRD to monitor phase stability under illumination .
Advanced: How can proteomic approaches elucidate the biological impacts of cyanate byproducts from this compound degradation?
- 2D gel electrophoresis : Compare protein expression profiles in model organisms (e.g., Chromobacterium violaceum) exposed to cyanate vs. controls.
- Pathway analysis : Identify metabolic shifts (e.g., urea cycle disruption) via LC-MS/MS and databases like KEGG.
- Dose-response : EC50 values for cyanate toxicity inform environmental risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
